molecular formula C15H18F2N2O5 B2731587 N1-(3,4-difluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2309746-39-0

N1-(3,4-difluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2731587
CAS No.: 2309746-39-0
M. Wt: 344.315
InChI Key: AQMOXDGORYZDSC-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H18F2N2O5 and its molecular weight is 344.315. The purity is usually 95%.
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Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O5/c16-11-2-1-10(7-12(11)17)19-14(22)13(21)18-8-15(24-6-4-20)3-5-23-9-15/h1-2,7,20H,3-6,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMOXDGORYZDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-difluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide, with the CAS number 2309746-39-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F2N2O5C_{15}H_{18}F_{2}N_{2}O_{5}, with a molecular weight of approximately 344.315 g/mol. The compound features a difluorophenyl group and a tetrahydrofuran moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2309746-39-0
Molecular FormulaC15H18F2N2O5
Molecular Weight344.315 g/mol
IUPAC NameN'-(3,4-difluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxalamide linkage and the introduction of the difluorophenyl and tetrahydrofuran groups. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as coupling reactions and protecting group strategies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For example, research has shown that oxalamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The biological activity is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : These compounds may act as inhibitors of specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : They can trigger apoptotic pathways through the activation of caspases.
  • Cell Cycle Arrest : Some studies suggest that they can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Case Studies

  • Study on Cell Lines : A study involving human breast cancer cell lines demonstrated that treatment with oxalamide derivatives led to a significant decrease in cell viability compared to untreated controls .
  • Animal Models : In vivo studies using xenograft models showed that administering similar compounds resulted in reduced tumor size and improved survival rates in treated animals compared to controls .

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